molecular formula C21H30N2O5 B1500561 3-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1146080-06-9

3-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1500561
CAS No.: 1146080-06-9
M. Wt: 390.5 g/mol
InChI Key: QLBNYISLIGWRAO-UHFFFAOYSA-N
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Description

Chemical Name: 3-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester CAS Number: 1146080-05-8 Molecular Formula: C₂₁H₃₀N₂O₅ Molecular Weight: 390.5 g/mol Structural Features:

  • A piperidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group.
  • A phenoxy group at the 3-position of the piperidine, with a morpholine-4-carbonyl substituent at the para position of the phenyl ring.

This compound is a key intermediate in medicinal chemistry, often utilized for its Boc-protected amine functionality, which facilitates selective deprotection during synthesis.

Properties

IUPAC Name

tert-butyl 3-[4-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O5/c1-21(2,3)28-20(25)23-10-4-5-18(15-23)27-17-8-6-16(7-9-17)19(24)22-11-13-26-14-12-22/h6-9,18H,4-5,10-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBNYISLIGWRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=C(C=C2)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671359
Record name tert-Butyl 3-[4-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-06-9
Record name 1-Piperidinecarboxylic acid, 3-[4-(4-morpholinylcarbonyl)phenoxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146080-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[4-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1146080-06-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C21H30N2O5
  • Molecular Weight : 390.48 g/mol
  • CAS Number : 1146080-06-9

This compound features a piperidine ring substituted with a morpholine carbonyl and a phenoxy group, which may contribute to its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been shown to possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Piperidine Derivatives

Compound NameTarget BacteriaInhibition Percentage
Compound AMRSA85%
Compound BMycobacterium tuberculosis72%
Compound CEscherichia coli60%

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. The results indicated that while some derivatives showed promising cytotoxic effects against cancer cell lines, the specific effects of This compound require further investigation.

Case Study: Cytotoxic Effects on H460 Cell Line

In a study involving the H460 lung cancer cell line, various piperidine derivatives were evaluated for their cytotoxic potential. The results suggested that modifications in the chemical structure could enhance or diminish cytotoxic effects .

The proposed mechanism of action for this compound involves interference with bacterial cell wall synthesis and inhibition of protein synthesis, similar to other known piperidine derivatives. The presence of the morpholine and phenoxy groups may enhance lipophilicity, allowing better membrane penetration and increased bioactivity .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest moderate lipophilicity (log P values) which may influence absorption and distribution in biological systems .

Table 2: Pharmacokinetic Properties

PropertyValue
Log P3.5
SolubilitySoluble in DMSO
BioavailabilityTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Positional Isomerism

Compound A : 3-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester
  • CAS : 1394041-45-2
  • Molecular Formula : C₂₁H₃₀N₂O₅
  • Key Difference: The morpholine-carbonyl group is located at the ortho (2-) position of the phenoxy ring instead of the para (4-) position.
  • This positional change may also alter electronic properties, affecting reactivity in synthetic pathways .

Piperidine Derivatives with Varied Substituents

Compound B : tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate
  • CAS: Not explicitly provided (synthesized in ).
  • Molecular Formula: C₁₆H₃₁NO₂
  • Key Difference: Lacks the phenoxy and morpholine-carbonyl groups. Instead, it features a 4-methylpentyl chain at the 4-position of the piperidine.
  • Impact : The hydrophobic alkyl chain enhances lipophilicity, making this compound more suitable for membrane permeability studies. However, the absence of aromatic and hydrogen-bonding groups limits its utility in targets requiring π-π interactions .
Compound C : 4-[(3-Chloro-quinoxalin-2-ylamino)-Methyl]-piperidine-1-carboxylic acid tert-butyl ester
  • CAS : 939986-55-7
  • Molecular Formula : C₁₉H₂₅ClN₄O₂
  • Key Difference: Substituted with a chloro-quinoxalinylamino-methyl group.
  • This makes it relevant in DNA-binding or kinase inhibition studies .

Functional Group Variations

Compound D : 4-[4-Cyano-3-((E)-2-pyrrolidin-1-yl-vinyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester
  • CAS: Not explicitly provided (synthesized in ).
  • Molecular Formula : C₂₄H₃₂N₃O₃
  • Key Difference: Features a cyano group and a vinylpyrrolidine substituent on the phenoxy ring.
  • Impact: The electron-withdrawing cyano group and conjugated vinyl system enhance electrophilicity, making this compound reactive in Michael addition or cycloaddition reactions. This contrasts with the morpholine-carbonyl group’s role in hydrogen bonding .

Data Table: Comparative Overview

Compound Name CAS Number Molecular Formula Key Substituent(s) Molecular Weight (g/mol) Key Application
Target Compound 1146080-05-8 C₂₁H₃₀N₂O₅ 4-Morpholine-carbonyl-phenoxy 390.5 Protease inhibition
3-[2-(Morpholine-4-carbonyl)-phenoxy]-... 1394041-45-2 C₂₁H₃₀N₂O₅ 2-Morpholine-carbonyl-phenoxy 390.5 Structural isomer studies
tert-Butyl 4-(4-methylpentyl)piperidine... - C₁₆H₃₁NO₂ 4-Methylpentyl 269.4 Lipophilicity studies
4-[(3-Chloro-quinoxalin-2-ylamino)-Methyl]... 939986-55-7 C₁₉H₂₅ClN₄O₂ Chloro-quinoxalinylamino-methyl 376.88 Kinase inhibition
4-[4-Cyano-3-((E)-2-pyrrolidin-1-yl-vinyl)-... - C₂₄H₃₂N₃O₃ Cyano, vinylpyrrolidine 397.52 Electrophilic reactions

Preparation Methods

Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (Boc-protected piperidine derivative)

Analysis of Preparation Methods

Efficiency and Yield

  • Yields for intermediate steps range from 70% to 88% depending on the reaction conditions and purification methods.
  • Carbodiimide-mediated coupling is efficient for amide bond formation, with minimal side reactions when performed under inert atmosphere and controlled temperature.

Reaction Conditions

  • Low temperatures (-10 °C) are often employed during activation steps to reduce side reactions.
  • Use of bases such as N-methylmorpholine or triethylamine neutralizes acids generated during coupling.
  • Solvent choice (e.g., dichloromethane, tetrahydrofuran) influences solubility and reaction rates.

Purification Techniques

  • Silica gel column chromatography with solvent mixtures (dichloromethane/methanol/ammonium hydroxide) is standard for isolating pure compounds.
  • Recrystallization from appropriate solvents may be used to enhance purity.

Summary Table of Key Preparation Parameters

Step Reagents Conditions Yield (%) Notes
Activation of Boc-piperidine-4-carboxylic acid Isobutyl chloroformate, N-methylmorpholine, THF -10 °C, 1-2 h 73 Formation of activated ester
Amide coupling 2-amino-1-(4-fluorophenyl)ethanone hydrochloride, EDC·HCl, HOBt RT, 1 h Amide bond formation
Ether bond formation Phenol derivative, base (e.g., triethylamine) RT, several hours Formation of phenoxy linkage
Purification Silica gel chromatography High purity product

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester, and how are yields optimized?

  • Methodology : Multi-step synthesis typically involves coupling morpholine-4-carbonyl derivatives with functionalized piperidine intermediates. For example, tert-butyl ester protection is commonly employed to stabilize reactive groups during synthesis. Optimization parameters include solvent choice (e.g., methanol or dichloromethane), temperature control (0–20°C for sensitive steps), and reaction time (e.g., 7 hours for ammonolysis reactions). Chromatographic purification (HPLC or column chromatography) is critical for isolating high-purity products .

Q. How does the compound’s stability vary under different experimental conditions (e.g., acidic, basic, or oxidative environments)?

  • Methodology : Stability studies involve exposing the compound to varying pH levels (e.g., HCl/NaOH for hydrolysis) and monitoring degradation via techniques like LC-MS or NMR. For instance, tert-butyl esters are prone to acidic hydrolysis, yielding carboxylic acids, while morpholine carbonyl groups may degrade under strong bases. Accelerated stability testing at elevated temperatures (40–60°C) can predict long-term behavior .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while mass spectrometry (ESI-MS) verifies molecular weight. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). Elemental analysis validates empirical formulas, and X-ray crystallography may resolve stereochemical ambiguities in advanced studies .

Q. What safety protocols are recommended for handling and storing this compound?

  • Methodology : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Store in airtight containers at –20°C in a dry, ventilated environment. Avoid exposure to moisture or direct sunlight. In case of skin contact, wash thoroughly with soap and water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance selectivity during derivatization of the tert-butyl ester group?

  • Methodology : Employ kinetic vs. thermodynamic control strategies. For example, selective deprotection of the tert-butyl ester under mild acidic conditions (e.g., TFA/DCM at 0°C) preserves the morpholine carbonyl. Solvent polarity adjustments (e.g., switching from THF to DMF) can modulate reaction rates. DOE (Design of Experiments) models help identify optimal temperature, catalyst loading, and stoichiometry .

Q. How should researchers address contradictions in stability or reactivity data across different studies?

  • Methodology : Cross-validate findings using orthogonal techniques (e.g., TGA for thermal stability vs. DSC for phase transitions). Replicate experiments under standardized conditions (pH, ionic strength). Statistical tools like Grubbs’ test can identify outliers. Review raw data (e.g., NMR integration ratios) to rule out instrumental artifacts .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger) models binding affinities to proteins like kinases or GPCRs. MD simulations (AMBER, GROMACS) assess conformational stability in aqueous environments. QSAR models correlate structural features (e.g., logP, topological polar surface area) with bioavailability. Validate predictions using in vitro assays (e.g., SPR or fluorescence polarization) .

Q. What strategies enable efficient synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodology : Diversify the morpholine or piperidine moieties via nucleophilic substitution (e.g., replacing fluorine with amino groups) or cross-coupling reactions (Suzuki-Miyaura for aryl modifications). Parallel synthesis using robotic liquid handlers accelerates library generation. Purify intermediates via automated flash chromatography and characterize using high-throughput LC-MS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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3-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester

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